4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol, with the Chemical Abstracts Service number 595586-23-5, is a compound classified within the pyrazolo[3,4-d]pyrimidine family. This class of compounds is notable for its diverse biological activities, particularly as potential therapeutic agents in various medical applications, including cancer treatment through kinase inhibition . The compound's unique structure and functional groups contribute to its biological activity, making it a subject of significant research interest.
The synthesis of 4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol typically involves multi-step organic reactions. A common synthetic route starts with the formation of a pyrazole intermediate. This precursor is then reacted with an appropriate aldehyde to construct the pyrazolo[3,4-d]pyrimidine core. Subsequent steps may involve functionalization to introduce the but-3-yn-1-ol moiety.
Key steps in the synthesis may include:
Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.
The molecular formula for 4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol is , with a molecular weight of 218.22 g/mol. The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core linked to a butynol side chain.
Property | Value |
---|---|
CAS Number | 595586-23-5 |
Molecular Formula | C9H10N6O |
Molecular Weight | 218.22 g/mol |
IUPAC Name | 4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol |
InChI | InChI=1S/C9H10N6O/c10... |
Canonical SMILES | C(CO)C#CC1=C2C(=NC(=NC2=NN1)N)N |
The compound can undergo several types of chemical reactions:
Typical reagents include:
The mechanism of action for 4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound disrupts cell cycle progression, which can lead to apoptosis in cancer cells. Specifically, it has been shown to inhibit CDK2/cyclin A2 interactions that are critical for cell cycle regulation.
The compound is typically presented as a solid with specific melting points that depend on purity and crystalline form.
The compound exhibits properties characteristic of both alcohols (due to the butynol moiety) and nitrogen-rich heterocycles (from the pyrazolo[3,4-d]pyrimidine structure).
4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol has several applications in scientific research:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its potential role in developing new therapeutic strategies against diseases like cancer.
CAS No.: 125-66-6
CAS No.: 142-18-7
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.:
CAS No.: